molecular formula C11H22N2O3 B8189279 cis-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester

cis-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B8189279
M. Wt: 230.30 g/mol
InChI Key: MHDNBYFVKCAJOW-IUCAKERBSA-N
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Description

cis-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a hydroxymethyl group at the 4-position and a carbamic acid tert-butyl ester at the 3-position. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.

    Formation of the Carbamic Acid Ester: The carbamic acid tert-butyl ester can be formed by reacting the hydroxymethyl-piperidine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The carbamic acid ester can be reduced to form the corresponding amine.

    Substitution: The hydroxymethyl group can participate in substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 4-carboxypiperidine derivatives.

    Reduction: Formation of 4-hydroxymethyl-piperidin-3-ylamine.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, cis-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to undergo various chemical transformations makes it valuable in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of cis-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and carbamic acid ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxymethyl-piperidine: Lacks the carbamic acid ester group, making it less versatile in chemical transformations.

    3-Carbamoyl-piperidine:

    tert-Butyl carbamate: Does not contain the piperidine ring, limiting its use in piperidine-based synthesis.

Uniqueness

cis-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester is unique due to the presence of both the hydroxymethyl and carbamic acid ester groups on the piperidine ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-(hydroxymethyl)piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-9-6-12-5-4-8(9)7-14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDNBYFVKCAJOW-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC[C@H]1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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